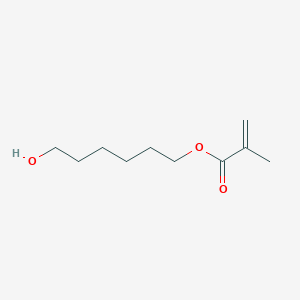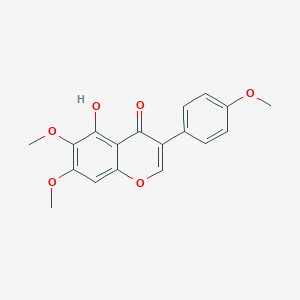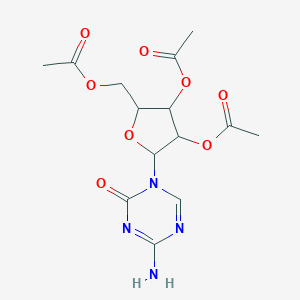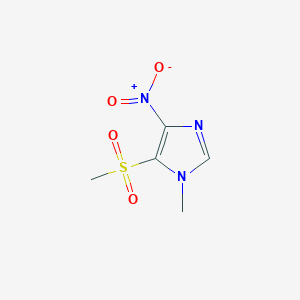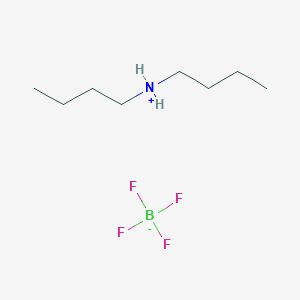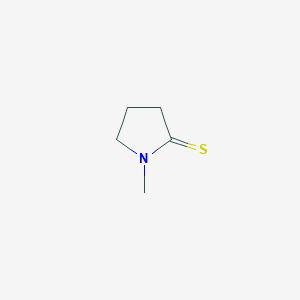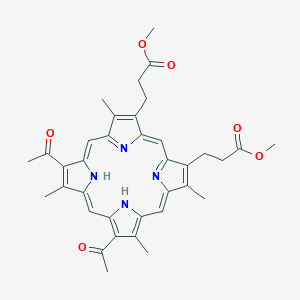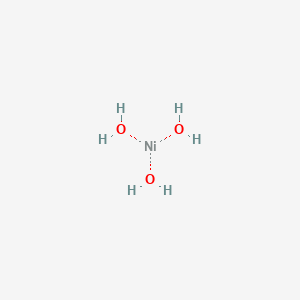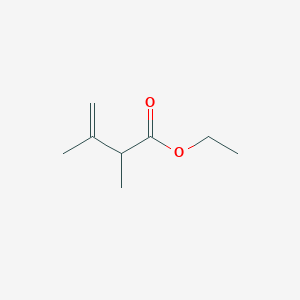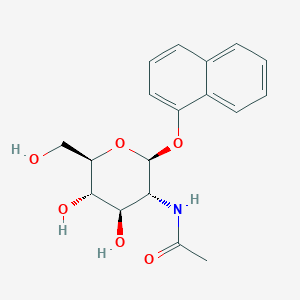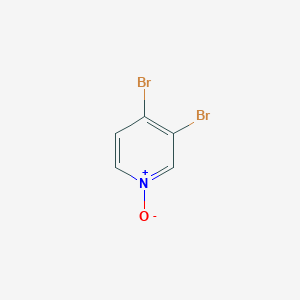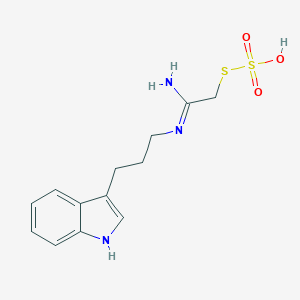
Methanethiol, N-(3-(3-indolyl)propyl)amidino-, hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanethiol, N-(3-(3-indolyl)propyl)amidino-, hydrogen thiosulfate, also known as S-methylisothiourea sulfate (SMT), is a chemical compound with potential therapeutic applications. It has been extensively studied for its ability to inhibit the activity of nitric oxide synthase (NOS), an enzyme that produces nitric oxide (NO), a signaling molecule involved in various physiological processes.
Mecanismo De Acción
SMT inhibits the activity of NOS by binding to its active site and preventing the conversion of L-arginine to NO. This leads to a reduction in the production of NO and other signaling molecules that are involved in various physiological processes, including inflammation, vasodilation, and neurotransmission.
Efectos Bioquímicos Y Fisiológicos
SMT has been shown to have various biochemical and physiological effects, including reducing the production of NO, reducing the production of pro-inflammatory cytokines and chemokines, reducing oxidative stress, and improving organ function in sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using SMT in lab experiments is its ability to selectively inhibit the activity of NOS, which allows for the study of the role of NO in various physiological processes. However, SMT has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
There are several future directions for the study of SMT, including exploring its potential therapeutic applications in various diseases, developing more selective NOS inhibitors, and improving the safety and efficacy of SMT for clinical use. Additionally, further research is needed to understand the precise mechanisms by which SMT exerts its effects and to identify potential biomarkers for predicting patient response to SMT treatment.
In conclusion, Methanethiol, N-(3-(3-indolyl)propyl)amidino-, hydrogen thiosulfatehiourea sulfate (SMT) is a chemical compound with potential therapeutic applications in various diseases, including sepsis, inflammation, and cancer. Its ability to selectively inhibit the activity of NOS makes it a valuable tool for studying the role of NO in various physiological processes. While SMT has some limitations, further research is needed to explore its potential therapeutic applications and improve its safety and efficacy for clinical use.
Métodos De Síntesis
SMT is synthesized by reacting Methanethiol, N-(3-(3-indolyl)propyl)amidino-, hydrogen thiosulfatehiourea hemisulfate with sodium thiosulfate. The reaction takes place in an acidic solution and results in the formation of SMT and sodium sulfate. The purity of the final product can be improved by recrystallization from water.
Aplicaciones Científicas De Investigación
SMT has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, inflammation, and cancer. In sepsis, SMT has been shown to reduce mortality rates and improve organ function by inhibiting the production of NO, which is known to contribute to the pathogenesis of sepsis. In inflammation, SMT has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. In cancer, SMT has been shown to inhibit the growth and metastasis of various cancer cell lines by reducing the production of NO and other signaling molecules.
Propiedades
Número CAS |
13514-27-7 |
|---|---|
Nombre del producto |
Methanethiol, N-(3-(3-indolyl)propyl)amidino-, hydrogen thiosulfate |
Fórmula molecular |
C13H17N3O3S2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
3-[3-[(1-amino-2-sulfosulfanylethylidene)amino]propyl]-1H-indole |
InChI |
InChI=1S/C13H17N3O3S2/c14-13(9-20-21(17,18)19)15-7-3-4-10-8-16-12-6-2-1-5-11(10)12/h1-2,5-6,8,16H,3-4,7,9H2,(H2,14,15)(H,17,18,19) |
Clave InChI |
TZMUWWOOCIMOBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCN=C(CSS(=O)(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCCN=C(CSS(=O)(=O)O)N |
Otros números CAS |
13514-27-7 |
Sinónimos |
Thiosulfuric acid hydrogen S-[2-[3-(1H-indol-3-yl)propylamino]-2-iminoethyl] ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate](/img/structure/B80687.png)
